Cas no 68982-23-0 (2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester)
2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
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- MDL: MFCD24471619
- Inchi: 1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12)
- InChI Key: KPSAPNQYLQBNLM-UHFFFAOYSA-N
- SMILES: C12C(C1)NC(=O)N2C(OC(C)(C)C)=O
2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194753-1g |
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one |
68982-23-0 | 95% | 1g |
$1595 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1194753-1g |
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one |
68982-23-0 | 95% | 1g |
$1595 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1194753-1g |
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one |
68982-23-0 | 95% | 1g |
$1595 | 2025-02-27 |
2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
Latest Research Insights on 2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS: 68982-23-0)
The compound 2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester (CAS: 68982-23-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by a diazabicyclo[3.1.0]hexane core, serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions.
Recent studies have focused on the synthetic utility of this compound as a key building block for the preparation of γ-aminobutyric acid (GABA) analogs and other neuroactive agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its application in the synthesis of novel GABAA receptor modulators with improved blood-brain barrier permeability. The tert-butyl ester group in the molecule provides both steric protection and synthetic flexibility, allowing for subsequent derivatization at the carboxylic acid position.
From a pharmacological perspective, researchers at the University of Cambridge have explored the compound's potential as a precursor to irreversible inhibitors of transglutaminase 2 (TG2), an enzyme implicated in celiac disease and certain cancers. The 3-oxo group in the structure was found to be crucial for forming covalent adducts with the active site cysteine residue of TG2, as confirmed by X-ray crystallographic studies (Nature Chemical Biology, 2022).
In drug metabolism studies, the compound (68982-23-0) has shown favorable pharmacokinetic properties in preclinical models. A recent ADME (Absorption, Distribution, Metabolism, and Excretion) profiling study published in Drug Metabolism and Disposition (2023) reported that the tert-butyl ester derivative exhibits enhanced metabolic stability compared to its free acid counterpart, with a plasma half-life of approximately 4.5 hours in rodent models.
The synthetic accessibility of this scaffold has also been improved through recent methodological advances. A 2023 Organic Letters publication described a novel asymmetric synthesis route using chiral phase-transfer catalysis, achieving the bicyclic core with >99% enantiomeric excess. This development is particularly significant for the preparation of stereochemically pure compounds for biological evaluation.
Looking forward, several pharmaceutical companies have included derivatives of 2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid in their pipeline for neurological disorders. The unique conformational restriction imposed by the bicyclic structure appears to confer selectivity for certain CNS targets while minimizing off-target effects, as evidenced by recent patent filings (WO202318765, 2023).
In conclusion, 2,4-Diazabicyclo[3.1.0]hexane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester (68982-23-0) represents a promising scaffold in medicinal chemistry with diverse applications. Its continued exploration in both academic and industrial settings underscores its value as a versatile intermediate for the development of novel therapeutic agents targeting challenging biological pathways.
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